An In-depth Technical Guide to 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid: Molecular Structure, Synthesis, and Biological Significance
An In-depth Technical Guide to 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid: Molecular Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, a derivative of phthalimide, represents a core structural motif with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthetic methodologies, and known biological activities of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the isoindoline scaffold.
Molecular Structure and Physicochemical Properties
1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, also known as 4-carboxy-N-phenylphthalimide, possesses a rigid, planar phthalimide core fused to a benzene ring, with a phenyl group attached to the nitrogen atom and a carboxylic acid group at the 5-position of the isoindoline moiety. This unique arrangement of functional groups imparts specific chemical and physical characteristics that are pivotal for its application in various scientific domains.
The presence of the carboxylic acid group confers acidic properties to the molecule, while the dicarbonyl system of the phthalimide ring makes it susceptible to nucleophilic attack.[1] The aromatic rings contribute to the compound's thermal stability and influence its solubility profile.
Table 1: Physicochemical Properties of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid and Related Compounds
| Property | 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid | N-Phenylphthalimide |
| Molecular Formula | C₁₅H₉NO₄ | C₁₄H₉NO₂ |
| Molecular Weight | 267.24 g/mol | 223.23 g/mol [2] |
| Appearance | White to off-white powder (predicted) | White crystalline powder[1] |
| Melting Point | Not available | 204-207 °C |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and ethanol (predicted). | Sparingly soluble in water; soluble in ethanol and acetone.[1] |
| CAS Number | 4649-27-8 | 520-03-6 |
Synthesis and Experimental Protocols
The synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid is typically achieved through the condensation reaction of trimellitic anhydride with aniline. This reaction proceeds via the formation of an intermediate phthalamic acid, which subsequently undergoes cyclization via dehydration to yield the final imide product. Acetic acid is often employed as a catalyst and solvent for this transformation.
General Experimental Protocol for Synthesis
The following protocol is a generalized procedure based on the synthesis of structurally similar N-phenylphthalimide derivatives.
Materials:
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Trimellitic anhydride
-
Aniline
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Glacial Acetic Acid
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Ethanol
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Deionized Water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of trimellitic anhydride and aniline.
-
Add glacial acetic acid to the flask, ensuring the reactants are fully dissolved. The volume of acetic acid should be approximately 5-10 times the mass of the reactants.
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Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the cooled reaction mixture into a beaker containing ice-cold deionized water to precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any residual acetic acid.
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Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid.
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Dry the purified product in a vacuum oven.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
Table 2: Expected Spectroscopic Data for 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the isoindoline and phenyl rings would appear in the range of 7.5-8.5 ppm. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Carbonyl carbons of the imide and carboxylic acid would resonate at approximately 165-170 ppm. Aromatic carbons would appear in the range of 120-140 ppm. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid at 2500-3300 cm⁻¹. Sharp C=O stretches from the imide and carboxylic acid around 1700-1780 cm⁻¹. C-N stretching and aromatic C-H and C=C bending vibrations.[3][4][5] |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound (267.24 g/mol ). |
Biological Activities and Potential Applications
While specific biological data for 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid is limited in publicly available literature, the N-phenylphthalimide scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this core structure have been investigated for various therapeutic applications.
Enzyme Inhibition
N-phenylphthalimide derivatives have shown inhibitory activity against several enzymes, making them attractive candidates for drug development.
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α-Glucosidase Inhibition: Certain N-phenylphthalimide derivatives have been identified as potent inhibitors of yeast α-glucosidase, suggesting potential applications in the management of type 2 diabetes.[6]
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Monoamine Oxidase B (MAO-B) Inhibition: A series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives have been synthesized and evaluated as potent and reversible inhibitors of human MAO-B, indicating their potential for the treatment of neurodegenerative diseases such as Parkinson's disease.[7]
Anticonvulsant and Anti-inflammatory Properties
The N-phenylphthalimide core is also associated with central nervous system activity and anti-inflammatory effects.
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Anticonvulsant Activity: Several N-phenylphthalimide derivatives have demonstrated significant anticonvulsant effects in preclinical models, highlighting their potential as antiepileptic agents.[8]
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Anti-inflammatory Activity: Some phthalimide derivatives are known to modulate pro-inflammatory pathways, suggesting their utility in treating inflammatory conditions.
Experimental and Logical Workflows
Synthetic Workflow
The general workflow for the synthesis and purification of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid can be visualized as a sequential process.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Phenylphthalimide | C14H9NO2 | CID 68215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. Synthesis of N-phenylphthalimide derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
